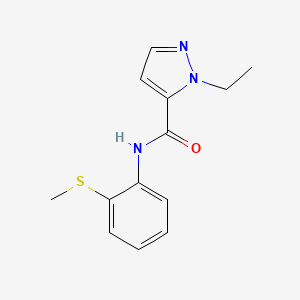![molecular formula C29H26N4OS B10901485 6-(Anthracen-9-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10901485.png)
6-(Anthracen-9-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Anthracen-9-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that combines multiple functional groups, including an anthracene moiety, a pentylsulfanyl group, and a triazino-benzoxazepine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Anthracen-9-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Anthracene Derivative: The anthracene moiety is often introduced through a Friedel-Crafts acylation reaction, where anthracene reacts with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Pentylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the anthracene derivative with pentylthiol, often facilitated by a base such as sodium hydride.
Construction of the Triazino-Benzoxazepine Core: The final step involves cyclization reactions that form the triazino-benzoxazepine ring system. This can be achieved through the condensation of appropriate precursors under acidic or basic conditions, followed by intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The anthracene moiety can undergo oxidation reactions, forming anthraquinone derivatives.
Reduction: The triazino-benzoxazepine core can be reduced under hydrogenation conditions, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Reduced triazino-benzoxazepine compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features might be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In industry, particularly in the field of organic electronics, this compound could be used in the development of organic light-emitting diodes (OLEDs) or organic photovoltaic cells due to its potential electronic properties.
Wirkmechanismus
The mechanism by which 6-(Anthracen-9-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The anthracene moiety could intercalate with DNA, while the triazino-benzoxazepine core might interact with protein targets, affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Anthracen-9-yl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Similar structure but with a methylsulfanyl group instead of a pentylsulfanyl group.
6-(Phenanthren-9-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Similar structure but with a phenanthrene moiety instead of an anthracene moiety.
Uniqueness
The uniqueness of 6-(Anthracen-9-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine lies in its combination of functional groups, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, from materials science to medicinal chemistry.
Eigenschaften
Molekularformel |
C29H26N4OS |
|---|---|
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
6-anthracen-9-yl-3-pentylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C29H26N4OS/c1-2-3-10-17-35-29-31-28-26(32-33-29)23-15-8-9-16-24(23)30-27(34-28)25-21-13-6-4-11-19(21)18-20-12-5-7-14-22(20)25/h4-9,11-16,18,27,30H,2-3,10,17H2,1H3 |
InChI-Schlüssel |
FCDBCWYVZHRJFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=C5C=CC=CC5=CC6=CC=CC=C64)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-methylpyridin-2-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B10901406.png)
![(5Z)-5-[2,3-dibromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B10901413.png)
![{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzylidene}propanedinitrile](/img/structure/B10901421.png)
![N-benzyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10901429.png)

![4-(5-{(1Z)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B10901434.png)
![5-(difluoromethyl)-4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10901438.png)
![2-(1-Adamantyl)-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]acetamide](/img/structure/B10901446.png)
![N'-[(E)-(5-methylfuran-2-yl)methylidene]pentanehydrazide](/img/structure/B10901453.png)
![13-(difluoromethyl)-11-methyl-4-(2-nitrophenyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10901461.png)
![2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[1-(naphthalen-2-yl)ethylidene]propanehydrazide](/img/structure/B10901465.png)
![(2-bromo-4-{(Z)-[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenoxy)acetonitrile](/img/structure/B10901470.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10901478.png)
![5-[(naphthalen-2-yloxy)methyl]-N-(pyridin-3-yl)furan-2-carboxamide](/img/structure/B10901481.png)
